Methyl 5-Amino-2-bromo-4-chlorobenzoate
CAS No.: 929524-50-5
Cat. No.: VC2664827
Molecular Formula: C8H7BrClNO2
Molecular Weight: 264.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 929524-50-5 |
---|---|
Molecular Formula | C8H7BrClNO2 |
Molecular Weight | 264.5 g/mol |
IUPAC Name | methyl 5-amino-2-bromo-4-chlorobenzoate |
Standard InChI | InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3 |
Standard InChI Key | XUZCITBAERDTOB-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=C(C=C1Br)Cl)N |
Canonical SMILES | COC(=O)C1=CC(=C(C=C1Br)Cl)N |
Chemical Identity and Structure
Methyl 5-Amino-2-bromo-4-chlorobenzoate (CAS No. 929524-50-5) is an organic compound belonging to the benzoate family, specifically classified as a substituted methyl benzoate. The molecule features a unique combination of functional groups strategically positioned on the benzene ring, including an amino group at the 5-position, a bromine atom at the 2-position, and a chlorine atom at the 4-position, along with a methyl ester group .
Basic Identifiers and Properties
The compound is characterized by specific chemical identifiers and properties as detailed in Table 1:
Parameter | Value |
---|---|
CAS Number | 929524-50-5 |
Molecular Formula | C₈H₇BrClNO₂ |
Molecular Weight | 264.5037 g/mol |
IUPAC Name | methyl 5-amino-2-bromo-4-chlorobenzoate |
InChI | InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3 |
InChIKey | XUZCITBAERDTOB-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=C(C=C1Br)Cl)N |
Structural Features
The molecule's structure includes several key features that contribute to its chemical reactivity and potential applications:
-
Amino Group (-NH₂): Located at the 5-position, this nucleophilic functional group enables participation in various reactions including diazotization, amidation, and coupling reactions .
-
Halogen Substituents: The bromine atom at the 2-position and chlorine atom at the 4-position impart specific electronic and steric effects that influence the compound's reactivity patterns.
-
Methyl Ester Group: This functional group allows for further transformations such as hydrolysis, transesterification, or reduction reactions, providing pathways to derivative compounds .
Physical and Chemical Properties
Methyl 5-Amino-2-bromo-4-chlorobenzoate possesses distinctive physical and chemical properties that determine its behavior in various environments and reactions.
Chemical Reactivity
The compound's chemical reactivity is largely determined by its functional groups:
-
Amino Group Reactivity: The amino group can undergo numerous transformations including:
-
Halogen Reactivity: The bromine and chlorine atoms can participate in:
-
Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi)
-
Nucleophilic aromatic substitution reactions
-
Halogen-metal exchange reactions
-
-
Ester Group Reactivity: The methyl ester function allows for:
Synthesis Methods
Several synthetic routes have been documented for the preparation of Methyl 5-Amino-2-bromo-4-chlorobenzoate, with key approaches outlined below.
Halogenation of Aminobenzoate Precursors
Biological and Chemical Applications
Methyl 5-Amino-2-bromo-4-chlorobenzoate has garnered interest across various research domains due to its unique structure and reactivity profile.
Pharmaceutical Research
The compound serves as a valuable building block in medicinal chemistry for several reasons:
-
Drug Development: It functions as a versatile intermediate in the synthesis of potential drug candidates, particularly those targeting specific biological pathways where halogenated compounds show promise .
-
Potential Biological Activities: The presence of halogen substituents contributes to various biological activities that may include:
-
Structure-Activity Relationship Studies: The compound provides a platform for investigating how specific substitution patterns affect biological activity, offering insights for rational drug design.
Organic Synthesis Applications
In synthetic organic chemistry, Methyl 5-Amino-2-bromo-4-chlorobenzoate serves several important functions:
-
Scaffolding Material: It acts as a scaffold for building more complex molecular architectures through selective functionalization of its reactive sites .
-
Coupling Partner: The halogen substituents enable participation in various coupling reactions, including Suzuki, Stille, and Negishi couplings, allowing for carbon-carbon bond formation .
-
Functional Group Interconversion: The amino group and ester functionality provide handles for diverse chemical transformations, enabling the synthesis of a wide range of derivatives .
Other Applications
Beyond pharmaceutical and synthetic applications, the compound finds utility in:
-
Agrochemical Research: It serves as an intermediate in the development of pesticides and herbicides .
-
Material Science: The compound can be utilized in the synthesis of specialty chemicals and polymers with specific properties .
Research Findings and Biological Activity
Research into Methyl 5-Amino-2-bromo-4-chlorobenzoate and structurally similar compounds has revealed interesting biological properties and potential applications.
Enzyme Interactions
Studies suggest that compounds with similar structures can interact with specific enzymes, potentially interfering with cellular processes relevant to disease states. The halogen substituents play a crucial role in these interactions, often enhancing binding affinity and specificity.
Structure-Activity Relationships
Research findings suggest that the specific arrangement of functional groups in Methyl 5-Amino-2-bromo-4-chlorobenzoate contributes to its biological profile. The amino group at the 5-position provides a site for hydrogen bonding interactions with biological targets, while the halogen substituents influence lipophilicity, electronic properties, and steric effects that modulate activity .
Comparison with Structurally Similar Compounds
To better understand the unique properties and potential applications of Methyl 5-Amino-2-bromo-4-chlorobenzoate, it is instructive to compare it with structurally related compounds.
Comparison with Isomeric and Related Compounds
Table 2 presents a comparison between Methyl 5-Amino-2-bromo-4-chlorobenzoate and several structurally related compounds:
Functional Group Effects
The positioning and nature of substituents significantly impact the compound's properties:
-
Amino Group Position: When the amino group is at the 2-position (ortho to the ester) versus the 5-position, intramolecular hydrogen bonding can occur, affecting reactivity and physical properties .
-
Halogen Exchange: Swapping the positions of bromine and chlorine alters the electronic distribution and steric environment, leading to different reactivity patterns and potential biological activities .
-
Methyl vs. Chloro Substitution: Replacing the chlorine with a methyl group changes the electronic and steric properties, potentially affecting binding interactions with biological targets .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume